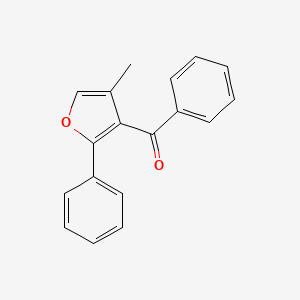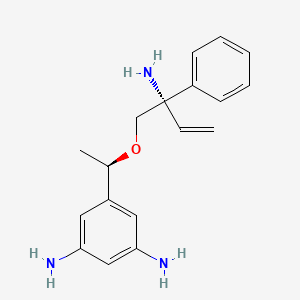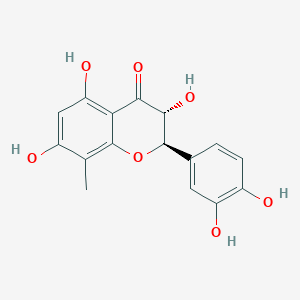
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is known for its various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities . (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one is a sesquiterpene alcohol, which contributes to its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one can be extracted from the heartwood of Cedrus deodara using hydroalcoholic solvents. The extraction process involves grinding the heartwood into a fine powder, followed by soaking it in a mixture of water and ethanol. The mixture is then subjected to refluxing, which helps in extracting the bioactive compounds, including deodarin .
Industrial Production Methods
Industrial production of deodarin involves large-scale extraction using similar hydroalcoholic solvent methods. The extracted solution is then concentrated and purified using techniques such as column chromatography and crystallization to obtain pure deodarin .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of deodarin can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving deodarin often use reagents like halogens (chlorine, bromine) under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of deodarin, which may exhibit enhanced or altered biological activities .
Aplicaciones Científicas De Investigación
Chemistry: (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one is used as a starting material for synthesizing other bioactive compounds.
Mecanismo De Acción
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one exerts its effects through various molecular targets and pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This compound also induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Additionally, it modulates the activity of various enzymes involved in metabolic pathways, contributing to its diverse pharmacological effects .
Comparación Con Compuestos Similares
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one is unique due to its specific sesquiterpene alcohol structure, which contributes to its distinct pharmacological properties. Similar compounds include:
Himachalol: Another sesquiterpene alcohol found in Cedrus deodara, known for its anti-inflammatory and analgesic properties.
Cedrin: A related compound with similar biological activities but differing in its molecular structure.
Taxifolin: A flavonoid found in Cedrus deodara with antioxidant and anti-cancer properties.
This compound stands out due to its potent anti-cancer activities and its ability to modulate multiple biological pathways, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C16H14O7 |
|---|---|
Peso molecular |
318.28 g/mol |
Nombre IUPAC |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O7/c1-6-9(18)5-11(20)12-13(21)14(22)16(23-15(6)12)7-2-3-8(17)10(19)4-7/h2-5,14,16-20,22H,1H3/t14-,16+/m0/s1 |
Clave InChI |
UZTCIKUQXMKDLJ-GOEBONIOSA-N |
SMILES isomérico |
CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)O |
SMILES canónico |
CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,10S,12S,13R,14S,16S,18R)-14-methyl-13-[(E)-3-oxobut-1-enyl]-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1496113.png)
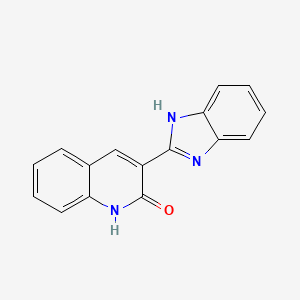

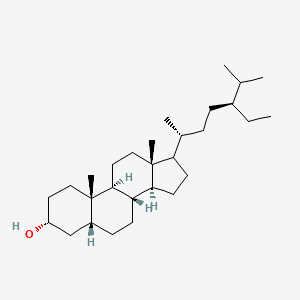
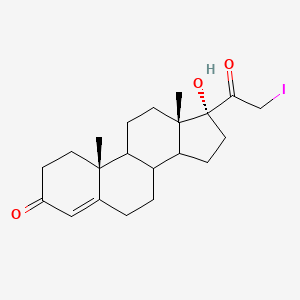
![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)

